

CAS number and IUPAC name for 5-Methoxypyrimidin-4-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Methoxypyrimidin-4-ol

Cat. No.: B7794635

[Get Quote](#)

An In-depth Technical Guide to **5-Methoxypyrimidin-4-ol**: Synthesis, Properties, and Drug Discovery Potential

Introduction

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural core of countless biologically active molecules, from the nucleobases uracil and thymine to a wide array of FDA-approved drugs.^{[1][2]} Its prevalence stems from its ability to engage in various biological interactions, often acting as a bioisostere for endogenous purines and pyrimidines, thus modulating the activity of enzymes and receptors.^[3] Within this vast chemical space, functionalized pyrimidines serve as versatile building blocks for drug discovery. **5-Methoxypyrimidin-4-ol**, a substituted pyrimidine, represents an intriguing, albeit underexplored, starting material for the synthesis of novel therapeutic agents.^[4]

This technical guide provides a comprehensive overview of **5-Methoxypyrimidin-4-ol**, consolidating its chemical identity, physicochemical properties, plausible synthetic methodologies, and potential applications in modern drug development. As direct experimental data for this specific molecule is limited in public literature, this document synthesizes information from structurally related compounds and established chemical principles to offer a robust resource for researchers and drug development professionals.^[1]

Chemical Identity: Nomenclature, Tautomerism, and Structure

A critical aspect of **5-Methoxypyrimidin-4-ol** is its existence in a tautomeric equilibrium. The compound can exist in both an enol form (**5-Methoxypyrimidin-4-ol**) and a more stable keto form, 5-methoxypyrimidin-4(3H)-one. The vast majority of available data and identifiers refer to this more stable keto tautomer.^[4]

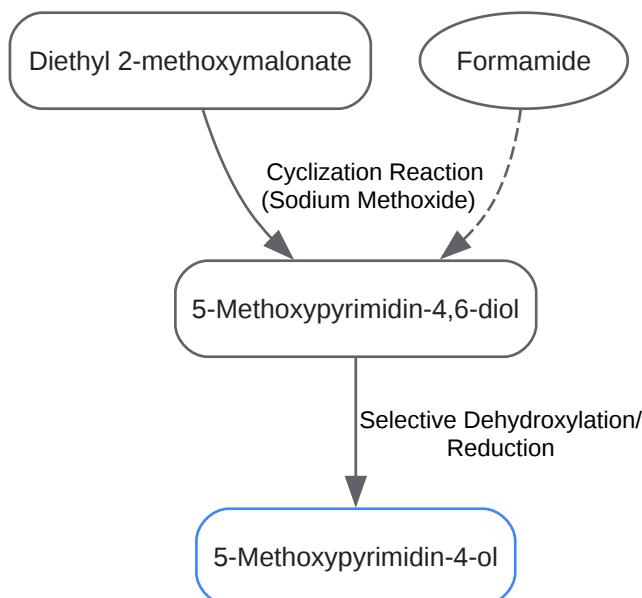
- Systematic Name (IUPAC): 5-methoxypyrimidin-4(3H)-one^[4]
- Common Names: **5-Methoxypyrimidin-4-ol**, 4-Methoxypyrimidin-5-ol^[4]
- CAS Number: 71133-22-7 (for the keto tautomer)^[4]
- Molecular Formula: C₅H₆N₂O₂^[4]
- Molecular Weight: 126.11 g/mol ^[4]

The tautomeric relationship is a key consideration for its reactivity and handling.

Caption: Tautomeric equilibrium between the enol and keto forms.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. The following table summarizes key computed properties for 5-methoxypyrimidin-4(3H)-one, primarily sourced from the PubChem database.
^[4]


Property	Value	Source
Molecular Weight	126.11 g/mol	PubChem[4]
XLogP3-AA	-0.5	PubChem[4]
Hydrogen Bond Donor Count	1	PubChem[4]
Hydrogen Bond Acceptor Count	3	PubChem[4]
Rotatable Bond Count	1	PubChem[4]
Exact Mass	126.042927438 Da	PubChem[4]
Topological Polar Surface Area	50.7 Å ²	PubChem[4]
Heavy Atom Count	9	PubChem[4]
Complexity	183	PubChem[4]

Synthesis and Purification Methodologies

While specific, peer-reviewed synthetic protocols for **5-Methoxypyrimidin-4-ol** are not abundant, plausible routes can be inferred from established pyrimidine synthesis literature. The primary challenge often lies in achieving selective functionalization.[4][5]

Proposed Synthetic Workflow: Cyclocondensation Route

A common and logical approach involves the cyclocondensation of a suitable three-carbon precursor with a source of the N-C-N fragment, such as formamide.[6]

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **5-Methoxypyrimidin-4-ol**.

Detailed Hypothetical Protocol (Cyclocondensation)

This protocol is a generalized procedure based on common methods and requires laboratory optimization.[\[6\]](#)

Step 1: Synthesis of 5-Methoxypyrimidin-4,6-diol

- In a round-bottom flask equipped with a reflux condenser, dissolve sodium methoxide in anhydrous ethanol under an inert atmosphere (e.g., Nitrogen or Argon).
- To this solution, add diethyl 2-methoxymalonate, followed by formamide.
- Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[\[4\]](#)
- Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
- The resulting precipitate, 5-methoxypyrimidin-4,6-diol, can be collected by filtration, washed with cold ethanol, and dried under vacuum.[\[4\]](#)

Step 2: Selective Dehydroxylation This step is chemically challenging and may require protecting group chemistry or specific reduction conditions.[\[4\]](#) A potential approach involves converting the diol to a dichloropyrimidine intermediate, followed by selective hydrolysis or reduction to yield the final product.[\[5\]](#)

Alternative Synthetic Route: Diazotization of a 5-Aminopyrimidine

An alternative pathway begins with a readily available aminopyrimidine precursor.[\[5\]](#)

- Chlorination: Treat 5-aminopyrimidine with a chlorinating agent like phosphorus oxychloride (POCl_3) to introduce a chlorine atom at the 4-position.[\[5\]](#)
- Methoxylation: The resulting 4-chloro-5-aminopyrimidine undergoes nucleophilic substitution with sodium methoxide (NaOMe) in methanol to install the methoxy group.[\[5\]](#)
- Diazotization: The 4-methoxy-5-aminopyrimidine is treated with sodium nitrite (NaNO_2) in an acidic medium at low temperatures ($0\text{--}5\text{ }^\circ\text{C}$) to form a diazonium salt. This unstable intermediate is then hydrolyzed by warming the mixture to yield **5-Methoxypyrimidin-4-ol**.[\[5\]](#)

Purification

Crude product from any synthetic route can be purified using standard laboratory techniques:

- Recrystallization: Using a suitable solvent system such as ethanol/water.[\[4\]](#)
- Column Chromatography: Using silica gel with an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).[\[6\]](#)

The purity of the final compound should be rigorously assessed by High-Performance Liquid Chromatography (HPLC), and its identity confirmed by spectroscopic methods (^1H NMR, ^{13}C NMR, Mass Spectrometry).[\[4\]](#)

Chemical Stability and Handling

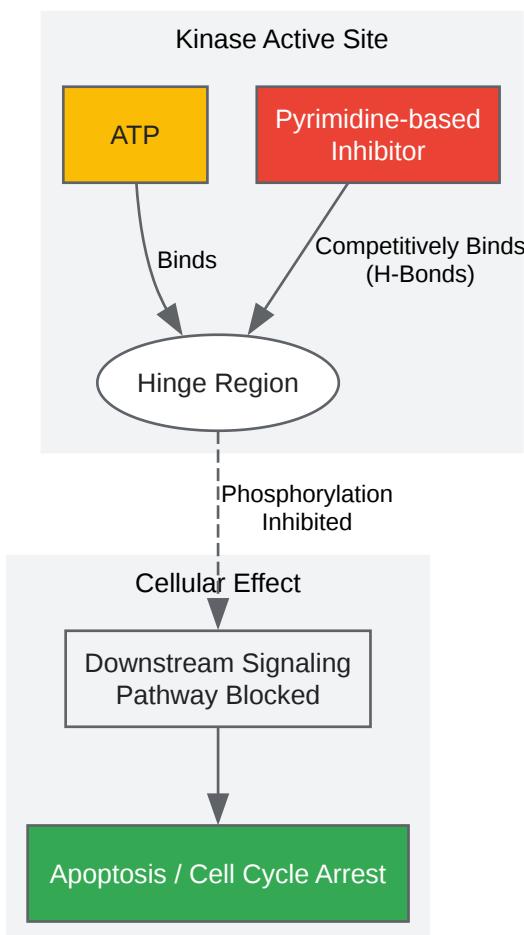
The stability of **5-Methoxypyrimidin-4-ol**, particularly in solution, is a critical factor for its use in biological assays and as a synthetic intermediate.

- Solubility: Compounds of this class are often soluble in organic solvents like DMSO and DMF. For aqueous solutions, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute with the aqueous buffer.[\[7\]](#)
- pH-Dependence: The stability of heterocyclic compounds can be highly dependent on pH. It is advisable to avoid highly acidic or basic conditions, which could promote hydrolysis of the methoxy group or degradation of the pyrimidine ring.[\[7\]](#)
- Storage: Stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at low temperatures (-20°C or -80°C). Solutions should also be protected from light, as many heterocyclic compounds are photosensitive.[\[7\]](#)

Protocol: HPLC-Based Stability Assessment

This protocol provides a general method for evaluating the stability of **5-Methoxypyrimidin-4-ol** in a given solution.[\[7\]](#)

- Preparation of Stock Solution: Accurately weigh and dissolve the compound in a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM).
- Preparation of Test Solutions: Dilute the stock solution into the desired test buffer (e.g., phosphate-buffered saline at various pH values) to a final working concentration.
- Incubation: Incubate the test solutions under the desired conditions (e.g., 37°C for a biological assay).
- Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each solution and quench any further degradation by freezing or immediate analysis.
- HPLC Analysis: Analyze the samples by HPLC. A C18 column with a gradient of acetonitrile and water (containing 0.1% formic acid) is a common starting point.
- Data Analysis: Quantify the peak area of the parent compound at each time point relative to time zero. Plot the percentage of compound remaining versus time to determine the


degradation rate.[\[7\]](#)

Applications in Drug Discovery and Medicinal Chemistry

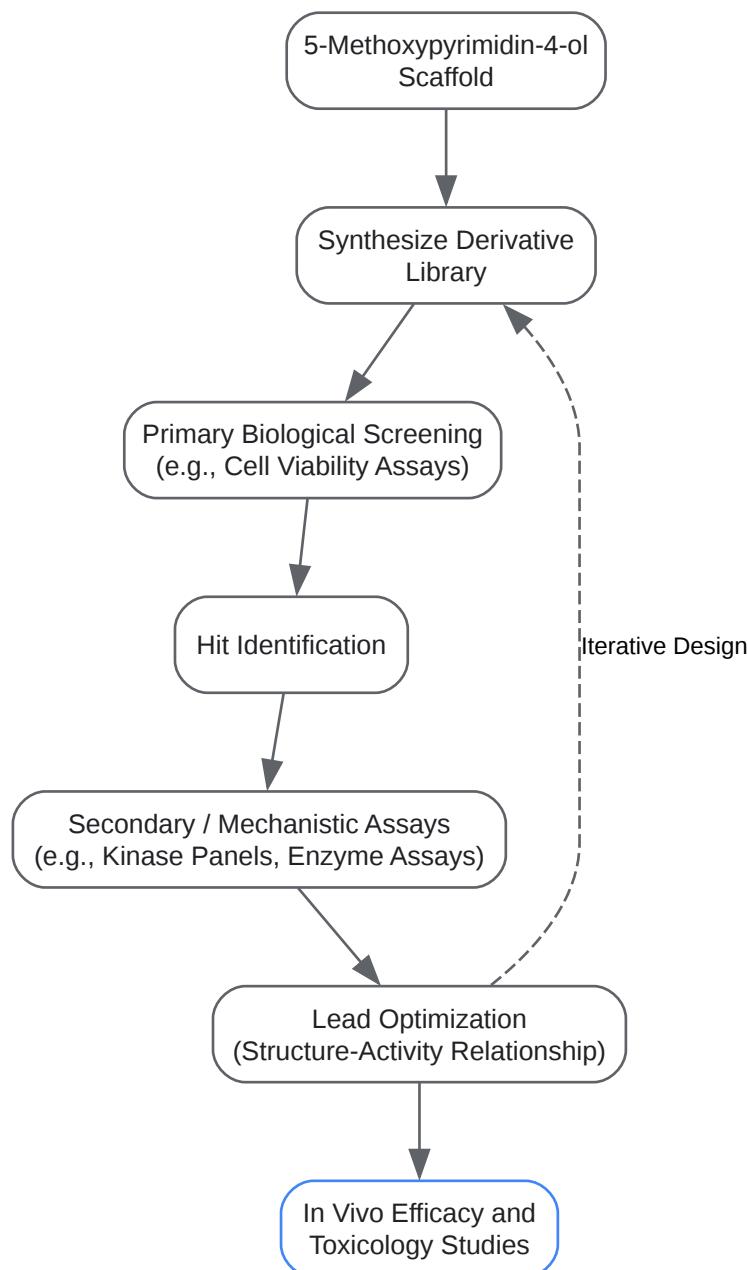
While specific biological activities for **5-Methoxypyrimidin-4-ol** are not yet widely reported, its structure is highly suggestive of its potential as a valuable scaffold in drug development.[\[1\]](#)[\[4\]](#) The pyrimidine core is a privileged structure found in numerous therapeutic agents.[\[2\]](#)

Potential as a Kinase Inhibitor Scaffold

Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of diseases like cancer.[\[3\]](#) The pyrimidine ring often serves as a bioisostere for the adenine base of ATP, forming key hydrogen bond interactions within the kinase hinge region. The bifunctional nature of **5-Methoxypyrimidin-4-ol**, with its methoxy and hydroxyl groups, allows for diverse chemical modifications at the C4 and C5 positions, which are critical for modulating kinase affinity and selectivity.[\[3\]](#)

[Click to download full resolution via product page](#)

Caption: Competitive binding of a pyrimidine inhibitor to the kinase hinge region.


Broader Therapeutic Potential

Based on the established activities of related pyrimidine derivatives, compounds derived from **5-Methoxypyrimidin-4-ol** could be investigated for a range of therapeutic applications.[\[1\]](#)

Therapeutic Area	Rationale and Activity of Related Pyrimidines
Anticancer	Pyrimidine analogs can act as antimetabolites, interfering with DNA/RNA synthesis. They also serve as cores for kinase inhibitors (e.g., CDK inhibitors). [1]
Antimicrobial	The pyrimidine nucleus is a common feature in antibacterial and antifungal drugs, often inhibiting essential microbial enzymes. [1]
Anti-inflammatory	Certain pyrimidine derivatives exhibit potent anti-inflammatory properties, possibly by inhibiting mediators like COX-2. [1]
Antiviral	Modified pyrimidine nucleosides are a cornerstone of antiviral therapy, particularly against HIV and herpes viruses. [1]

Proposed Workflow for Biological Evaluation

For researchers looking to explore the therapeutic potential of this scaffold, a logical, step-wise evaluation process is essential.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for drug candidate development.

Conclusion

5-Methoxypyrimidin-4-ol is a promising yet underexplored chemical entity. Its true value lies in its potential as a versatile building block for the synthesis of more complex, biologically active molecules. While direct experimental data is sparse, established principles of pyrimidine chemistry provide a clear roadmap for its synthesis and derivatization. The structural alerts

within the molecule strongly suggest its utility in the development of novel kinase inhibitors and other therapeutic agents. This guide provides the foundational knowledge—from chemical identity and synthesis to stability and potential applications—to empower researchers to unlock the full potential of this valuable pyrimidine scaffold in their drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [CAS number and IUPAC name for 5-Methoxypyrimidin-4-ol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7794635#cas-number-and-iupac-name-for-5-methoxypyrimidin-4-ol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com